molecular formula C28H19F7N2O4S B2764763 (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate CAS No. 860788-02-9

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate

Cat. No.: B2764763
CAS No.: 860788-02-9
M. Wt: 612.52
InChI Key: RERGTTZJEJJTFU-LAKKEJQSSA-N
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Description

The compound "(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate" features a central pyrrole ring substituted with fluorophenyl and methanesulfonylphenyl groups. The (Z)-ethylideneamino linker connects to a 3-(trifluoromethyl)benzoate ester.

Properties

IUPAC Name

[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19F7N2O4S/c1-16-23(25(28(33,34)35)36-41-26(38)18-4-3-5-19(14-18)27(30,31)32)15-24(37(16)21-10-8-20(29)9-11-21)17-6-12-22(13-7-17)42(2,39)40/h3-15H,1-2H3/b36-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERGTTZJEJJTFU-LAKKEJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19F7N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈F₃N₃O₃S, incorporates trifluoromethyl and methanesulfonyl groups, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The compound consists of a pyrrole ring substituted with a trifluoroethylideneamino group and a methoxybenzoate moiety. The presence of multiple functional groups suggests that it may exhibit diverse biological activities, particularly in medicinal chemistry.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₃S
Molecular Weight393.41 g/mol
CAS Number860788-04-1
Boiling PointPredicted 690.1 ± 65.0 °C
DensityPredicted 1.44 ± 0.1 g/cm³

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities. Notably, it has been screened for various pharmacological effects including:

  • Anticancer Activity : The compound has shown potent antiproliferative effects across a range of human tumor cell lines. Its structural similarities to known anticancer agents suggest it may act through similar mechanisms that involve the inhibition of key cellular pathways .
  • Inhibition of Enzymes : The compound's interaction with enzymes such as cyclooxygenase (COX) has been explored. Studies indicate selectivity towards COX-II, which is relevant in the context of inflammation and pain management .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerPotent antiproliferative activity in tumor cells
Enzyme InhibitionSelective COX-II inhibition
Receptor InteractionPotential interaction with serotonin receptors

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its trifluoroethylidene group may enhance lipophilicity and facilitate cellular uptake, thus amplifying its pharmacological potential.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Antidepressant Potential : Research indicated that derivatives similar to this compound exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through selective inhibition of COX enzymes, making them candidates for further development in pain management therapies .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets that are crucial in cancer cell proliferation. Research has indicated that similar trifluoromethyl-substituted compounds exhibit enhanced biological activity against various cancer types due to their ability to modulate signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which is critical for the efficacy of antimicrobial agents .

Drug Design : The unique structural features of (Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited to develop novel therapeutics targeting specific diseases .

Agricultural Chemistry

Pesticide Development : The compound's chemical properties are being explored for use in developing new agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of pesticides by increasing their potency against pests while potentially reducing toxicity to non-target organisms .

Herbicide Formulations : Research has indicated that compounds with similar structures can be formulated as herbicides, providing effective weed control while minimizing environmental impact. The development of such formulations aims to address challenges related to herbicide resistance in agricultural practices .

Material Science

Polymer Synthesis : The stability and reactivity of this compound allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal and electrical properties, making it suitable for advanced materials applications .

Nanotechnology Applications : The compound's unique properties make it a candidate for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents, thus enhancing treatment efficacy .

Case Studies

Study Title Objective Findings
Synthesis and Evaluation of Triazole DerivativesTo explore new antimalarial compoundsIdentified trifluoromethyl derivatives as promising leads with significant bioactivity against malaria parasites .
Development of Trifluoromethyl-containing PesticidesTo assess the efficacy of new agrochemicalsCompounds demonstrated higher potency against target pests compared to existing treatments .
Polymerization Studies Using Fluorinated CompoundsTo synthesize advanced materialsResulted in polymers with enhanced mechanical properties and thermal stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle and Substituent Variations

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents Molecular Weight Evidence ID
Target Compound Pyrrole 4-Fluorophenyl, 4-methanesulfonylphenyl, 3-(trifluoromethyl)benzoate ~621.9* -
(Z)-...amino 4-chlorobenzoate (CAS 860788-01-8) Pyrrole 4-Fluorophenyl, 4-methanesulfonylphenyl, 4-chlorobenzoate 578.96
(4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one Pyrazolone Phenyl, 3-(trifluoromethyl)phenyl 399.29
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-Fluorophenyl, triazolylmethyl ~399.3*
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl) Triazine-sulfonylurea Methoxy, methyl triazine, sulfonylurea 381.37

*Estimated based on molecular formula.

Key Observations:

  • Core Heterocycles: The target compound’s pyrrole core differs from pyrazolone (), pyrazol-3-one (), and triazine () analogues. Pyrroles generally exhibit aromatic stability and moderate dipole moments, influencing binding interactions compared to pyrazoles or triazines .
  • Methanesulfonylphenyl groups (target compound) vs. sulfonylurea bridges () suggest divergent modes of action, with the latter common in herbicides targeting acetolactate synthase .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name logP (Predicted) Solubility (mg/mL) pKa (Predicted) Key Functional Groups
Target Compound ~3.8* Low (lipophilic) ~3.5* CF₃, SO₂CH₃, F
4-Chlorobenzoate analogue (CAS 860788-01-8) ~3.5 Moderate ~2.9 Cl, SO₂CH₃, F
Pyrazol-5-one () 1.41 Low 3.44 CF₃, NH
Metsulfuron methyl () 1.98 High (polar urea) 3.8 SO₂, triazine, COOCH₃

*Calculated using fragment-based methods.

Key Observations:

  • The target compound’s trifluoromethyl and methanesulfonyl groups contribute to higher lipophilicity (logP ~3.8) compared to the sulfonylurea-based metsulfuron methyl (logP 1.98) .
  • The 4-chloro analogue’s lower molecular weight (578.96 vs. ~621.9) and reduced steric hindrance may improve solubility but decrease membrane permeability relative to the target compound .

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships in preclinical models (e.g., renal hypertensive rats)?

  • Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to IC50/ED50 data. Use Bayesian hierarchical models to account for inter-animal variability. Reference antihypertensive efficacy studies of morpholine acetal antagonists for benchmarking .

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